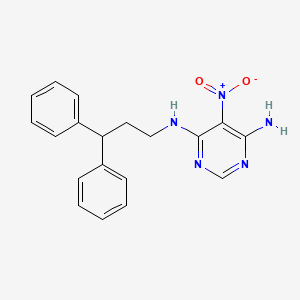![molecular formula C16H17ClN2O B2808828 8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline CAS No. 2411312-85-9](/img/structure/B2808828.png)
8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline is a synthetic organic compound with the molecular formula C16H17ClN2O. This compound belongs to the quinoline family, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a chloro substituent at the 8-position and a cyclobutylaziridinylmethoxy group at the 3-position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination at the 8-position can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Cyclobutylaziridinylmethoxy Group: This step involves the nucleophilic substitution reaction where the aziridine ring is introduced. The cyclobutyl group can be added via a Grignard reaction or other organometallic methods, followed by the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring or the aziridine ring, potentially leading to the formation of tetrahydroquinoline derivatives or aziridine ring opening.
Substitution: The chloro group at the 8-position can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are common.
Major Products
Oxidation: Oxaziridines or N-oxides.
Reduction: Tetrahydroquinoline derivatives or ring-opened aziridines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a probe to study the interactions of quinoline derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties. This compound could be explored for similar activities, particularly due to the presence of the aziridine ring, which is known for its biological reactivity.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized derivatives.
Mechanism of Action
The mechanism of action of 8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with DNA, enzymes, or receptors. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The chloro group can enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline: The parent compound, lacking the chloro and aziridine substituents.
8-Chloroquinoline: Similar structure but without the aziridine and cyclobutyl groups.
Uniqueness
8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline is unique due to the combination of the chloro group, the aziridine ring, and the cyclobutyl group. This combination is not commonly found in other quinoline derivatives, potentially offering unique reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
8-chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c17-15-6-1-3-11-7-14(8-18-16(11)15)20-10-13-9-19(13)12-4-2-5-12/h1,3,6-8,12-13H,2,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWSCVWEYVTWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CN=C4C(=C3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-Pyridin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2808747.png)
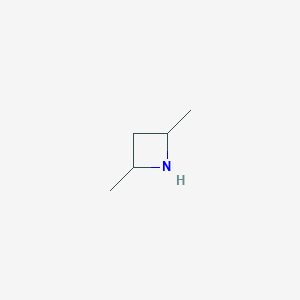
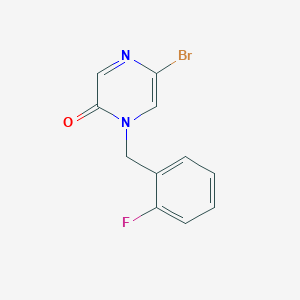
![8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2808751.png)
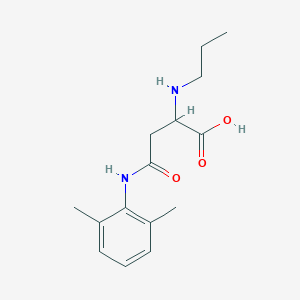
![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2808753.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2808756.png)
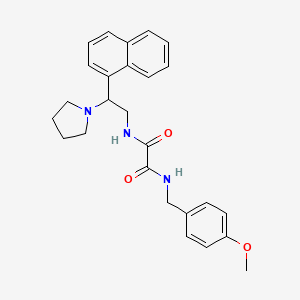
![N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2808760.png)
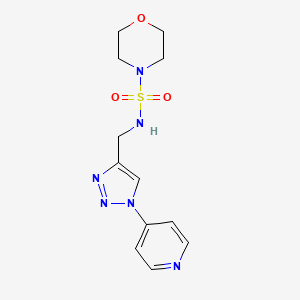
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2808762.png)

![2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2808764.png)
